N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16353407
InChI: InChI=1S/C19H21N3O4/c1-10(2)14-9-13(17-11(3)22-26-19(17)21-14)18(23)20-12-6-7-15(24-4)16(8-12)25-5/h6-10H,1-5H3,(H,20,23)
SMILES:
Molecular Formula: C19H21N3O4
Molecular Weight: 355.4 g/mol

N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC16353407

Molecular Formula: C19H21N3O4

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide -

Specification

Molecular Formula C19H21N3O4
Molecular Weight 355.4 g/mol
IUPAC Name N-(3,4-dimethoxyphenyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Standard InChI InChI=1S/C19H21N3O4/c1-10(2)14-9-13(17-11(3)22-26-19(17)21-14)18(23)20-12-6-7-15(24-4)16(8-12)25-5/h6-10H,1-5H3,(H,20,23)
Standard InChI Key GNYKUNRDFYPNGF-UHFFFAOYSA-N
Canonical SMILES CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC(=C(C=C3)OC)OC

Introduction

N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl) oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of oxazolopyridine derivatives. This compound has garnered attention due to its potential pharmacological applications, particularly in the field of medicinal chemistry. The specific structure of this compound allows it to interact with various biological targets, making it a candidate for further research in drug development.

Molecular Formula and Weight

  • Molecular Formula: C19H21N3O4

  • Molecular Weight: 355.4 g/mol

SMILES Notation

The SMILES notation for this compound is COc1ccc(NC(=O)c2cc(C(C)C)nc3onc(C)c23)cc1OC, which provides a concise representation of its molecular structure .

Synthesis and Characterization

The synthesis of N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl) oxazolo[5,4-b]pyridine-4-carboxamide typically involves several key steps, including the formation of the oxazolopyridine ring and the introduction of the 3,4-dimethoxyphenyl and propan-2-yl groups. Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity during synthesis.

Biological Activities and Potential Applications

This compound is often studied in relation to its biological activities and potential therapeutic effects. The synthesis and characterization of this compound have been documented in patent literature, which outlines its potential applications as a pharmaceutical agent, particularly in inhibiting certain biological pathways relevant to diseases such as cancer or inflammatory conditions.

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